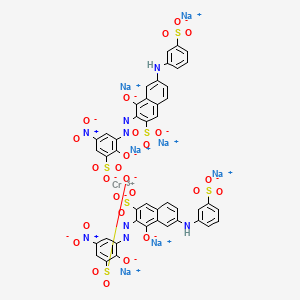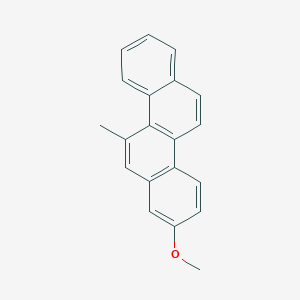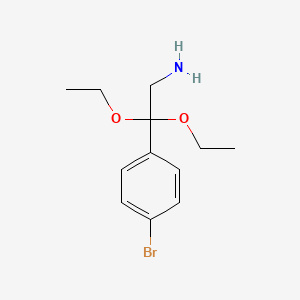
Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium is a complex inorganic compound It is characterized by its intricate molecular structure, which includes multiple functional groups such as hydroxyl, nitro, and sulfonate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium typically involves multi-step organic reactions. The process may start with the preparation of the azo compound through diazotization and coupling reactions. The chromate complex is then formed by reacting the azo compound with a chromate salt under controlled pH and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with precise control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous monitoring systems would be essential to maintain the quality of the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate group can participate in oxidation reactions, converting other substances to their oxidized forms.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent for various analytical and synthetic purposes. Its complex structure allows it to participate in a wide range of chemical reactions, making it a versatile tool in the laboratory.
Biology
In biological research, the compound’s ability to interact with biomolecules can be exploited for studying enzyme mechanisms or as a probe in biochemical assays.
Medicine
Potential medical applications include its use as a diagnostic agent or in drug development, where its unique properties can be harnessed to target specific biological pathways.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium involves its interaction with molecular targets through its functional groups. The chromate group can act as an oxidizing agent, while the azo and sulfonate groups can participate in binding interactions with proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, heptasodium
- Chromate(7-), bis(4-(hydroxy-kappaO)-3-((2-(hydroxy-kappaO)-5-nitro-3-sulfophenyl)azo-kappaN1)-6-((3-sulfophenyl)amino)-2-naphthalenesulfonato(5-))-, hexasodium
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it suitable for specific applications.
特性
| 72765-47-0 | |
分子式 |
C44H22CrN8Na7O26S6 |
分子量 |
1484.0 g/mol |
IUPAC名 |
heptasodium;chromium(3+);3-[(5-nitro-2-oxido-3-sulfonatophenyl)diazenyl]-4-oxido-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/2C22H16N4O13S3.Cr.7Na/c2*27-21-16-8-13(23-12-2-1-3-15(7-12)40(31,32)33)5-4-11(16)6-18(41(34,35)36)20(21)25-24-17-9-14(26(29)30)10-19(22(17)28)42(37,38)39;;;;;;;;/h2*1-10,23,27-28H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;;;;;/q;;+3;7*+1/p-10 |
InChIキー |
RSJLIHLXUBPTDB-UHFFFAOYSA-D |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/no-structure.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)






